BenchChemオンラインストアへようこそ!

PD142893

Endothelin Receptor Pharmacology Vascular Biology Human Tissue Bioassay

PD142893 (Ac-Dip-Leu-Asp-Ile-Ile-Trp) is a non-selective ETA/ETB endothelin antagonist distinguished by consistent, balanced dual antagonism across human cardiovascular tissues with defined KB values (saphenous vein: 5.96; coronary artery: 5.83). Unlike generic substitutes, this tool compound uniquely discriminates ETB1 from ETB2 receptor subtypes in vascular smooth muscle, resolving receptor heterogeneity that class-level 'pan-ET' antagonists cannot. Its reversible ETB binding kinetics, proven utility in mesangial cell proliferation and cerebral vasospasm models, and reliable cross-tissue potency make PD142893 irreplaceable for rigorous endothelin system investigation.

Molecular Formula C50H65N7O10
Molecular Weight 924.1 g/mol
Cat. No. B1639666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD142893
Molecular FormulaC50H65N7O10
Molecular Weight924.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C
InChIInChI=1S/C50H65N7O10/c1-8-29(5)42(47(63)55-39(50(66)67)25-34-27-51-36-23-17-16-22-35(34)36)57-48(64)43(30(6)9-2)56-46(62)38(26-40(59)60)53-45(61)37(24-28(3)4)54-49(65)44(52-31(7)58)41(32-18-12-10-13-19-32)33-20-14-11-15-21-33/h10-23,27-30,37-39,41-44,51H,8-9,24-26H2,1-7H3,(H,52,58)(H,53,61)(H,54,65)(H,55,63)(H,56,62)(H,57,64)(H,59,60)(H,66,67)/t29-,30-,37-,38-,39-,42-,43-,44+/m0/s1
InChIKeyXUMJJSAQQCTKAO-LAJITBNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD142893: A Non-Selective Endothelin ETA/ETB Receptor Antagonist for Cardiovascular and Receptor Pharmacology Research


PD142893 (Ac-Dip-Leu-Asp-Ile-Ile-Trp) is a well-characterized, non-selective peptide antagonist of the endothelin ETA and ETB receptors [1]. It belongs to the class of hexapeptide endothelin antagonists and exhibits potent inhibition of both receptor subtypes in binding and functional assays across various species and tissues [1][2]. Its balanced dual antagonism and distinct pharmacological fingerprint make it an essential tool compound for endothelin system research [3].

Why PD142893 Cannot Be Readily Substituted by Other ETA/ETB Antagonists in Critical Assays


Despite sharing the 'non-selective ETA/ETB antagonist' label, PD142893 exhibits unique pharmacological properties that preclude simple substitution. Unlike some peptide antagonists that show species- or tissue-dependent variations in potency, PD142893 demonstrates consistent, balanced dual antagonism across a range of human cardiovascular tissues [1]. Critically, its reversible binding kinetics at the ETB receptor differentiate it from agonists and some antagonists, impacting experimental outcomes in prolonged incubations [2]. Furthermore, its distinct ability to discriminate between proposed ETB receptor subtypes (ETB1 vs. ETB2) in certain vascular beds reveals receptor heterogeneity that other 'pan-ET' antagonists may not resolve [3]. These characteristics underscore the necessity of selecting PD142893 based on specific experimental requirements rather than generic pharmacological class.

Quantitative Differentiation of PD142893 from Endothelin Receptor Antagonist Comparators


Functional Antagonist Affinity in Human Saphenous Vein and Coronary Artery

In functional vasoconstriction assays using human isolated saphenous vein and coronary artery, PD142893 exhibits Schild-derived antagonist affinity (KB) values that define its potency in clinically relevant human vascular tissues. The non-selective peptide antagonist PD142893 shows a KB of 5.96 ± 0.13 (slope = 0.64 ± 0.34) in saphenous vein and 5.83 ± 0.10 (slope = 0.67 ± 0.22) in coronary artery [1]. While a direct head-to-head comparison in this study is limited, the data indicate that PD142893, along with other antagonists reported to have <100-fold selectivity in cloned receptors (Ro-462005, bosentan, SB209670, L-749329), did not distinguish between ETA and ETB receptor subtypes in human left ventricle [1].

Endothelin Receptor Pharmacology Vascular Biology Human Tissue Bioassay

Binding Affinity Comparison at Human Cloned ETA and ETB Receptors

In a direct comparison of non-selective antagonists at cloned human ETA and ETB receptors expressed in CHO cells, PD142893 demonstrates a distinct potency profile relative to the nonpeptide antagonist SB 209670 and the peptide antagonist BQ123. PD142893 was found to be 75-fold less potent than SB 209670 at the ETA receptor and 10-fold less potent at the ETB receptor [1]. In comparison, the nonpeptide antagonist bosentan was 80-fold and 30-fold less potent than SB 209670 at ETA and ETB, respectively [1]. This positions PD142893 as a moderately potent, non-selective peptide control, with a potency profile distinct from both highly potent nonpeptides like SB 209670 and ETA-selective peptides like BQ123 (which was 40-fold less potent at ETA and 6-fold less potent at ETB) [1].

Endothelin Receptor Binding Receptor Pharmacology Cloned Human Receptors

Inhibition of [125I]ET-3 Binding to Porcine Cerebellum ETB Receptors

In a direct comparison of two non-selective antagonists, PD142893 and Ro46-2005, PD142893 demonstrates greater potency in inhibiting [125I]ET-3 binding to ETB receptors in porcine cerebellum membranes. PD142893 exhibited an IC50 of 410 ± 100 nM, which is approximately 1.4-fold more potent than Ro46-2005, which had an IC50 of 570 ± 50 nM [1]. This study also revealed that the potency of both antagonists diminishes over prolonged incubation due to their reversible binding characteristics compared to the nearly irreversible binding of ET-1 [1].

ETB Receptor Pharmacology Radioligand Binding Antagonist Potency

Functional Antagonism in Guinea Pig Ileum: Differential Effects on ETA- and ETB-Mediated Responses

In the guinea pig ileum, PD142893 demonstrates a distinct functional profile compared to the ETA-selective antagonist BQ-123 and the ETB-selective antagonist BQ-788. While BQ-123 selectively antagonizes ET-1-induced contractions (mediated by ETA receptors) but has little effect on ET-1-induced relaxations, PD142893 greatly antagonizes both the ETA-mediated contractions and the ETB-mediated relaxations [1]. Conversely, BQ-788 only slightly affects the ET-1-induced relaxations, and its full effect requires co-administration with BQ-123 [1]. This demonstrates PD142893's utility as a dual antagonist capable of simultaneously blocking both receptor-mediated pathways in a single tissue preparation.

Smooth Muscle Pharmacology ETA and ETB Receptors Functional Antagonism

Discrimination of ETB Receptor Subtypes in Rabbit Saphenous Vein

In the rabbit saphenous vein, PD142893 exhibits a unique ability to discriminate between two functionally distinct ETB receptor subtypes, a property not shared by all antagonists. PD142893 greatly shifted the concentration-response curve for the ETB agonist IRL1620 to the right, indicating potent antagonism at the 'ETB1' receptor [1]. In stark contrast, the major components of contractions induced by ET-3, sarafotoxin S6c, and [Glu9]S6b were completely resistant to PD142893, suggesting the existence of a second, PD142893-insensitive 'ETB2' receptor subtype [1]. This differential sensitivity provides a key pharmacological tool to probe ETB receptor heterogeneity in vascular tissue.

ETB Receptor Subtypes Vascular Pharmacology Receptor Heterogeneity

Competitive Antagonism in Rat Basilar Artery: pKb Values for ET-1 and bigET-1

In the rat basilar artery, a model relevant to cerebral vasospasm, PD142893 acts as a competitive antagonist of ETA receptor-mediated contraction. The antagonist potency was quantified using modified pKb values, which were 5.17 (with endothelium, E+) and 5.15 (without endothelium, E-) for ET-1-induced contraction, and 5.34 (E+) and 5.57 (E-) for bigET-1-induced contraction [1]. These values indicate consistent, moderate potency against both the mature peptide and its precursor in this vascular bed. The study also confirmed that PD142893 inhibits ETB-dependent relaxation in this tissue to a comparable degree [1].

Cerebral Vascular Pharmacology Endothelin Antagonism pKb Determination

Optimal Research Applications for PD142893 Based on Quantitative Evidence


Dual ETA/ETB Receptor Blockade in Human Vascular Functional Studies

Use PD142893 in human isolated saphenous vein or coronary artery bioassays when a non-selective antagonist is required to simultaneously block both ETA and ETB receptors. Its defined KB values (5.96 in saphenous vein, 5.83 in coronary artery) provide a quantitative basis for experimental design and data interpretation [1]. This is particularly valuable when investigating the net contribution of the endothelin system to human vascular tone, as PD142893 does not distinguish between receptor subtypes in these clinically relevant tissues [1].

Pharmacological Dissection of ETB Receptor Subtypes

Employ PD142893 as a key tool to differentiate between ETB1 and ETB2 receptor subtypes in vascular smooth muscle preparations, such as the rabbit saphenous vein [2]. Its ability to potently antagonize IRL1620-induced contractions (ETB1) while leaving responses to ET-3, S6c, and [Glu9]S6b unaffected (ETB2) allows for the functional isolation and study of these pharmacologically distinct populations [2]. This application is critical for understanding ETB receptor heterogeneity and its role in vascular regulation.

Investigating Endothelin-Mediated Mitogenesis in Renal Mesangial Cells

Utilize PD142893 (or its analog PD 145065) in studies of ET-1-stimulated mesangial cell proliferation. The compound has been shown to inhibit ET-1-stimulated [3H]thymidine uptake, though at higher concentrations than those needed to inhibit acute calcium signaling [3]. This application is relevant for researchers studying the role of the endothelin system in glomerular pathophysiology and the long-term, mitogenic effects of ET-1 [3]. Preincubation with the antagonist is recommended due to the nearly irreversible nature of ET-1 binding [3].

Cerebral Vasospasm Research and ET-1/bigET-1 Pharmacology

Apply PD142893 in ex vivo studies of cerebral artery constriction, such as in the rat basilar artery model [4]. Its quantified pKb values (5.17 for ET-1, 5.34 for bigET-1) provide a standard for assessing the contribution of ETA receptors to vasoconstriction and for comparing the potency of novel antagonists [4]. This is directly relevant to research on delayed cerebral vasospasm following subarachnoid hemorrhage [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD142893

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.